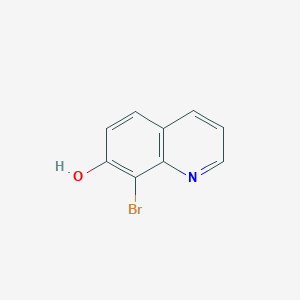

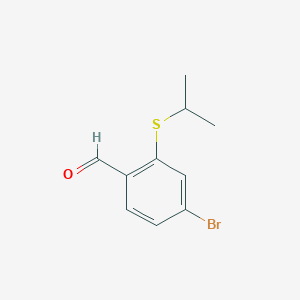

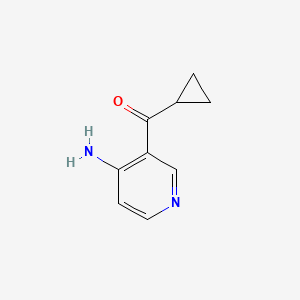

![molecular formula C12H19NO4 B1529529 (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine CAS No. 441297-78-5](/img/structure/B1529529.png)

(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine

Overview

Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Synthesis Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . There are several methods for the synthesis of pyridine derivatives, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and one of its sp2 orbitals contains a lone pair of electrons .Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as catalysts and solvents in a wide range of chemical reactions .Physical And Chemical Properties Analysis

Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It has a diamagnetic susceptibility of −48.7 × 10−6 cm³/mol and a standard enthalpy of formation of 100.2 kJ/mol in the liquid phase and 140.4 kJ/mol in the gas phase .Scientific Research Applications

Pharmaceutical Research: Drug Design and Development

The unique structure of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine offers potential in drug design due to its physicochemical properties. It can be used as a scaffold in the development of new pharmaceutical compounds, leveraging its ability to engage in robust dual hydrogen-bonding and π-π stacking interactions . This can lead to the creation of molecules with high specificity and affinity for target proteins, contributing to the development of novel therapeutics.

Material Science: Photogeneration of Stable Radicals

In material science, this compound finds application in the photogeneration of stable radical species under ambient conditions . The ability to generate radicals in the presence of water and air at room temperature without the need for stringent conditions is valuable for synthesizing new materials with unique electronic properties.

Analytical Chemistry: Chromatography and Mass Spectrometry

This compound can be used in analytical chemistry, particularly in chromatography and mass spectrometry, to improve the efficiency and effectiveness of analytical methods . Its properties may aid in the separation and identification of substances within a mixture, enhancing the precision of these techniques.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (3aR,7aR)-1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGIONPWBODBEY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

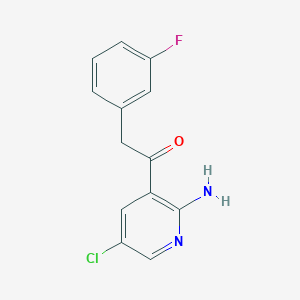

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)

![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)